3-(Pent-3-en-1-ylamino)thietane1,1-dioxide
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Overview
Description
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide is a compound that belongs to the class of thietane dioxides. Thietane dioxides are four-membered ring structures containing sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-en-1-ylamino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and sodium phenolate for nucleophilic substitution . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane dioxides .
Scientific Research Applications
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antidepressant in preclinical studies.
Mechanism of Action
The mechanism of action of 3-(Pent-3-en-1-ylamino)thietane1,1-dioxide involves its interaction with various neurotransmitter systems. It has been shown to affect serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors . Dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but different substituents at the 3-position.
3-Phenylsulfanylthietane-1,1-dioxides: These compounds contain a phenylsulfanyl group instead of a pent-3-en-1-ylamino group.
Uniqueness
3-(Pent-3-en-1-ylamino)thietane1,1-dioxide is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its potential as an antidepressant and its interactions with multiple neurotransmitter systems set it apart from other thietane dioxides .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1,1-dioxo-N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-5-9-8-6-12(10,11)7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI Key |
QERHAZHEHWYKRP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCNC1CS(=O)(=O)C1 |
Canonical SMILES |
CC=CCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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